molecular formula C29H29ClN2O3 B11513646 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[4-(propan-2-yl)benzyl]acetamide

2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-[4-(propan-2-yl)benzyl]acetamide

Cat. No.: B11513646
M. Wt: 489.0 g/mol
InChI Key: IQOYBCLXSRUXOM-UHFFFAOYSA-N
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Description

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE is a synthetic compound with a complex structure that includes a chlorobenzoyl group, a methoxy group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the chlorobenzoyl and methoxy groups. The final step involves the acylation of the indole derivative with the appropriate acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-ACETIC ACID: This compound shares a similar core structure but differs in the acetic acid moiety.

    2-(1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL)-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE: This compound has a trifluoromethyl group instead of the propan-2-yl group.

Uniqueness

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H29ClN2O3

Molecular Weight

489.0 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C29H29ClN2O3/c1-18(2)21-7-5-20(6-8-21)17-31-28(33)16-25-19(3)32(27-14-13-24(35-4)15-26(25)27)29(34)22-9-11-23(30)12-10-22/h5-15,18H,16-17H2,1-4H3,(H,31,33)

InChI Key

IQOYBCLXSRUXOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC4=CC=C(C=C4)C(C)C

Origin of Product

United States

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